2-(4-Hydroxy-3-iodophenyl)acetic acid
Overview
Description
2-(4-Hydroxy-3-iodophenyl)acetic acid is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxy group at the 4-position and an iodine atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-iodophenyl)acetic acid typically involves the iodination of 4-hydroxyphenylacetic acid. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions . The reaction proceeds as follows:
- Dissolve 4-hydroxyphenylacetic acid in a suitable solvent (e.g., acetic acid).
- Add iodine and an oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-iodophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenyl)acetic acid.
Reduction: 2-(4-Hydroxyphenyl)acetic acid.
Substitution: 2-(4-Hydroxy-3-azidophenyl)acetic acid, 2-(4-Hydroxy-3-cyanophenyl)acetic acid.
Scientific Research Applications
2-(4-Hydroxy-3-iodophenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodophenylacetic acid: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
2-(4-Hydroxy-3-bromophenyl)acetic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Uniqueness
2-(4-Hydroxy-3-iodophenyl)acetic acid is unique due to the presence of both the hydroxy and iodine substituents, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for versatile applications in synthesis and research .
Properties
IUPAC Name |
2-(4-hydroxy-3-iodophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPADRQQDNIBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618636 | |
Record name | (4-Hydroxy-3-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19039-15-7 | |
Record name | (4-Hydroxy-3-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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